10-Bromoporphyrin
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H13BrN4 |
|---|---|
Molecular Weight |
389.2 g/mol |
IUPAC Name |
15-bromo-21,22-dihydroporphyrin |
InChI |
InChI=1S/C20H13BrN4/c21-20-18-7-5-16(24-18)10-14-3-1-12(22-14)9-13-2-4-15(23-13)11-17-6-8-19(20)25-17/h1-11,22-23H |
InChI Key |
MUZYUIMLQPEMRL-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC3=CC=C(N3)C=C4C=CC(=N4)C(=C5C=CC(=N5)C=C1N2)Br |
Canonical SMILES |
C1=CC2=CC3=CC=C(N3)C=C4C=CC(=N4)C(=C5C=CC(=N5)C=C1N2)Br |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of Bromoporphyrins
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Assignment and Electronic Environment Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and electronic environment of bromoporphyrins. aip.org Specifically, 1H and 13C NMR are routinely used to confirm the successful synthesis of brominated porphyrins and to assign the positions of bromine substituents on the porphyrin macrocycle. The chemical shifts of protons and carbons in the vicinity of the electron-withdrawing bromine atoms are typically shifted downfield due to deshielding effects. ias.ac.in
Detailed analysis of 1H NMR spectra allows for the differentiation between α,α- and α,β-atropisomers in substituted bromoporphyrins, as demonstrated in studies where the structures of these isomers were determined by X-ray crystallography. figshare.com For instance, the 1H NMR spectrum of a specific 7,8-dehydropurpurin derivative showed upfield-shifted doublet signals for protons at the bridging vinylene moiety, providing structural information. clockss.org In β-vinylporphyrin derivatives, 1H NMR spectra exhibit characteristic profiles with multiplets assigned to β-pyrrolic protons and AB systems for specific β-pyrrolic protons, confirming the β-substitution pattern. beilstein-journals.org Two-dimensional NMR techniques, such as COSY and NOESY, are essential for correlating proton and carbon signals and confirming the assigned structures, particularly for substituted bromoporphyrins. beilstein-journals.orgacs.org NOESY analysis, for example, can show cross-peaks between meso-C-H signals and β-pyrrolic C-H or substituent protons, providing crucial information about the spatial proximity of different parts of the molecule. acs.org
The deshielding effect of electron-withdrawing bromine atoms is evident in the 1H NMR spectra of octabromoporphyrins, where β-pyrrole protons resonate at slightly higher δ values compared to non-brominated porphyrins. ias.ac.in Conversely, the NH protons in brominated porphyrins are typically observed at more upfield positions compared to their non-brominated counterparts, also attributed to the electron-withdrawing nature of the bromine substituents. ias.ac.in
X-ray Crystallography for Elucidating Macrocyclic Conformation and Solid-State Architectures
X-ray crystallography provides definitive three-dimensional structural information about bromoporphyrins in the solid state, revealing details about their macrocyclic conformation and how molecules pack together to form solid-state architectures. nih.gov The introduction of bulky halogen substituents, such as bromine, is known to induce conformational distortions in the porphyrin core, deviating from planarity. beilstein-archives.orgpsu.edu These distortions can be significant compared to those induced by other substituent groups due to the relatively large size and high electronegativity of halogens. beilstein-archives.org
The non-planar structure of bromoporphyrins, as indicated by X-ray analysis, is often corroborated by computational studies like Density Functional Theory (DFT). rsc.orgresearchgate.net The distance between the mean plane of the porphyrin and the metal center in metallobromoporphyrins can also be determined from crystal structures, providing further insight into the conformational effects of bromination and metalation. rsc.org
Advanced Electronic Absorption Spectroscopy for Electronic Structure Elucidation and Band Shifting Analysis
Electronic absorption spectroscopy, particularly UV-Visible (UV-Vis) spectroscopy, is a fundamental technique for probing the electronic structure of porphyrins and bromoporphyrins. aip.org The characteristic UV-Vis spectrum of porphyrins consists of an intense Soret band (or B band) in the near UV region and weaker Q bands in the visible region. lasalle.edu These bands arise from π-π* transitions within the porphyrin macrocycle, which can be explained by the Gouterman four-orbital model. lasalle.eduresearchgate.net The Soret band is attributed to the S0 to S2 transition, while the Q bands correspond to the S0 to S1 transition. researchgate.net
The introduction of bromine substituents on the porphyrin ring significantly influences the electronic absorption spectra, often leading to shifts in the Soret and Q bands. Brominated porphyrins typically exhibit pronounced red shifts (shifts to longer wavelengths) in both the Soret and Q bands compared to their non-brominated counterparts. ias.ac.in This red shift is indicative of changes in the electronic structure and the π-system of the porphyrin macrocycle due to the presence of the electron-withdrawing bromine atoms. The magnitude of the red shift can vary depending on the number and position of bromine substituents. ias.ac.in
Studies on octabromoporphyrins have shown substantial red shifts in both Soret and Q bands, with energy differences in the range of 2300–2700 cm-1 compared to non-brominated porphyrins. ias.ac.in The position and intensity of these bands can also be affected by the solvent, indicating solvent-solute interactions. ias.ac.in For example, some brominated porphyrins show the emergence of new B bands and red-shifted broadened Q bands in aromatic solvents like toluene (B28343) and benzene, which can be explained by π-π type donor-acceptor complex formation between the bromoporphyrin (acceptor) and the aromatic solvent molecules (donor). ias.ac.in
Metallation of bromoporphyrins also impacts their electronic absorption spectra. Metalloporphyrins generally exhibit a simpler Q band region compared to free-base porphyrins, often showing only two Q bands instead of four. rsc.orgjhuapl.edu The specific metal ion can influence the exact positions of the Soret and Q bands. lasalle.edu
The electronic absorption spectra are crucial for understanding the electronic structure and how it is perturbed by bromination and metallation. Analysis of band shifting provides insights into the electronic effects of these modifications on the porphyrin π-system.
Table 1: Representative UV-Vis Absorption Data for Selected Porphyrins
| Compound Type | Soret Band (λmax, nm) | Q Bands (λmax, nm) | Reference |
| Free-base Porphyrin | ~400-436 | ~497-526, ~532-563, ~566-595, ~593-650 scispace.com | scispace.com |
| Octabromoporphyrins | Red-shifted from non-brominated ias.ac.in | Red-shifted from non-brominated ias.ac.in | ias.ac.in |
| Vanadyl β-tetrabromoporphyrin | 435 rsc.org | 560, 604 rsc.org | rsc.org |
| Ni(II) bromoporphyrin | 412 acs.org | 527, 558 acs.org | acs.org |
| Zn(II) bromoporphyrin | 427 acs.org | 541, 574 acs.org | acs.org |
Note: Specific band positions can vary depending on the exact substitution pattern and solvent.
Electrochemical Characterization of Redox Potentials and Electron Transfer Properties via Cyclic Voltammetry
Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the redox properties of porphyrins, including bromoporphyrins. libretexts.org CV provides information about the oxidation and reduction potentials of the molecule, which are related to the energies of the frontier molecular orbitals (HOMO and LUMO). academie-sciences.fr The presence of electron-withdrawing bromine substituents on the porphyrin ring generally makes the porphyrin easier to reduce and harder to oxidize, leading to cathodic shifts in reduction potentials and anodic shifts in oxidation potentials compared to non-brominated porphyrins. researchgate.net
Studies on bromoporphyrins have shown that the electrochemical redox properties are influenced by a combination of factors, including the nonplanarity of the macrocycle and the inductive/conjugative effects of the substituents. researchgate.net For example, β-brominated porphyrins can exhibit anodic shifts in reduction potentials and cathodic shifts in oxidation potentials. researchgate.net
Cyclic voltammetry is also used to study electron transfer processes involving bromoporphyrins. libretexts.org The technique can reveal the reversibility of electron transfer steps and the presence of coupled chemical reactions. libretexts.org For instance, studies on metalloporphyrins have used CV to investigate electron transfer from the porphyrin unit to other molecular components in conjugated systems. academie-sciences.frresearchgate.net The oxidation and reduction potentials determined by CV are essential for calculating the free energy change of photoinduced electron transfer reactions. researchgate.net
In some cases, bromoporphyrins or their metal complexes may undergo oxidative electropolymerization, which can be observed and studied using cyclic voltammetry. acs.org The CV profiles can also provide insights into the extent of electronic communication between porphyrin units in dimeric or oligomeric systems. academie-sciences.fr
Table 2: Illustrative Redox Potential Data for Selected Porphyrins
| Compound Type | Oxidation Potential (V vs. SCE) | Reduction Potential (V vs. SCE) | Reference |
| Free-base Porphyrin | ~1.06 researchgate.net | - | researchgate.net |
| β-Brominated Porphyrins | Anodic shift vs. non-brominated researchgate.net | Cathodic shift vs. non-brominated researchgate.net | researchgate.net |
| Mg(II)-2-bromoporphyrin | 0.43-0.44 acs.org | Two reduction waves acs.org | acs.org |
| Mg(II)-2,12-dibromoporphyrin | 0.43-0.44 acs.org | Two reduction waves acs.org | acs.org |
| Zn(II)-2-bromoporphyrin | - | One reduction wave acs.org | acs.org |
| Zn(II) Porphyrin Conjugate | Two-electron oxidation academie-sciences.fr | One-electron reduction academie-sciences.fr | academie-sciences.fr |
Note: Specific potential values are dependent on the solvent, supporting electrolyte, and reference electrode used.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin State Analysis in Metallobromoporphyrins
Electron Paramagnetic Resonance (EPR) spectroscopy is a valuable technique for studying paramagnetic species, including metallobromoporphyrins with unpaired electrons. EPR can provide information about the spin state of the metal center, the distribution of the unpaired electron density, and the electronic environment around the paramagnetic species. researchgate.net
In metalloporphyrins, the nature of the metal ion and its oxidation state determine whether the complex is paramagnetic and thus amenable to EPR analysis. EPR spectroscopy is particularly useful for studying metallobromoporphyrins containing transition metal ions with d-electrons. The EPR spectrum can exhibit characteristic signals that are influenced by the coordination environment, the symmetry of the complex, and the presence of substituents like bromine.
EPR studies on metallobromoporphyrins can help to elucidate the electronic structure and the spin state of the metal center. For example, X-band EPR spectroscopy has been used to characterize vanadyl β-tetrabromoporphyrin, providing parameters related to the electronic structure of the vanadium(IV) ion. rsc.orgresearchgate.net DFT calculations are often used in conjunction with EPR spectroscopy to interpret the experimental spectra and to gain a deeper understanding of the electronic and magnetic properties of metallobromoporphyrins. researchgate.netdntb.gov.ua
EPR can also be used to study radical species generated from bromoporphyrins through oxidation or reduction, providing information about the extent of delocalization of the unpaired electron within the porphyrin macrocycle and substituents. researchgate.netnih.gov Techniques like Electron Nuclear Double Resonance (ENDOR) spectroscopy can be employed to determine coupling constants, which provide detailed information about the distribution of spin density. researchgate.net
Mass Spectrometry Techniques for Molecular Structure Confirmation and Oligomer Analysis (e.g., MALDI-TOF)
Mass spectrometry (MS) techniques are essential for confirming the molecular weight and structure of synthesized bromoporphyrins and for analyzing oligomeric or aggregated species. Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight Mass Spectrometry (MALDI-TOF MS) is a commonly used technique for porphyrin analysis due to its ability to handle relatively large and complex molecules with minimal fragmentation. rsc.orgisuct.ru
MALDI-TOF MS provides a molecular ion peak ([M]+ or [M+H]+) that corresponds to the molecular weight of the bromoporphyrin, confirming the successful synthesis and the incorporation of the expected number of bromine atoms. acs.orgrsc.orgisuct.ruqut.edu.au The isotopic pattern of the molecular ion peak can also help to confirm the presence of bromine atoms due to the natural abundance of 79Br and 81Br isotopes.
MS techniques can also be used to analyze fragmentation patterns, which provide additional structural information. rsc.org For instance, Electrospray Ionization Mass Spectrometry (ESI-MS) can lead to fragmentation, particularly at charged centers or labile bonds. rsc.org Comparing spectra obtained from different ionization techniques like ESI and MALDI-TOF can offer complementary structural insights. rsc.org
MALDI-TOF MS is particularly useful for analyzing mixtures and confirming the formation of porphyrin oligomers or dimers, which may be synthesized using bromoporphyrins as building blocks in coupling reactions. isuct.ru The mass spectrum can show peaks corresponding to the molecular weights of the monomeric units, the desired oligomers, and potentially side products. isuct.ru High-resolution mass spectrometry techniques, such as High-Resolution Atmospheric-Pressure-Chemical-Ionization Time-Of-Flight Mass Spectrometry (HR-APCI-TOFMS), can provide accurate mass measurements, allowing for the determination of the elemental composition of the detected species. rsc.org
Table 3: Examples of Mass Spectrometry Data for Porphyrin Derivatives
| Compound Type | Technique | Observed m/z | Calculated m/z | Assignment | Reference |
| N-allyl bromoporphyrin derivative | MALDI-TOF | 1419.8168 | 1414.1415 | [M]+ | rsc.org |
| Ni(II) porphyrin dimer | MALDI-TOF | 1372.329 | 1372.363 | [M]+ | acs.org |
| Zn(II) porphyrin trimer | MALDI-TOF | 2372.20 | 2372.20 | [M]+ | isuct.ru |
| Bromoporphyrin derivative | MALDI-TOF | 619.14 | - | [MH]+ | qut.edu.au |
| Vanadyl tetrabromoporphyrin | MALDI-TOF | - | - | [M]+ (Confirmed) | rsc.orgresearchgate.net |
Note: m/z values are approximate and depend on the specific ionization and detection conditions.
Electronic Structure and Photophysical Properties of Bromoporphyrins
Influence of Bromine Substitution on Frontier Molecular Orbitals (HOMO/LUMO) and Orbital Energy Modulation
The substitution of a hydrogen atom with a bromine atom at the 10-position of the porphyrin ring leads to a notable modulation of the frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This perturbation of the electronic structure is a direct consequence of the inductive and resonance effects of the bromine substituent.
Theoretical studies on meso-substituted porphyrins have shown that halogen substitution generally leads to a stabilization of both the HOMO and LUMO energy levels. Specifically, in the case of Ni(II) porphyrins, the introduction of four bromine atoms at the meso positions (NiP(meso-Br)4) results in a stabilization of the HOMO by 0.37 eV and the LUMO by 0.65 eV compared to the unsubstituted Ni(II) porphyrin. researchgate.net This differential stabilization leads to a narrowing of the HOMO-LUMO energy gap. For NiP(meso-Br)4, the HOMO-LUMO gap is reduced by 0.29 eV. researchgate.net This reduction in the energy gap is consistent with the observed red-shift in the absorption spectra of brominated porphyrins.
The Gouterman four-orbital model provides a framework for understanding the electronic transitions in porphyrins. The model considers four frontier orbitals: two nearly degenerate HOMOs (a1u and a2u) and two degenerate LUMOs (eg). Bromine substitution can lift the degeneracy of these orbitals and alter their energy levels, leading to changes in the characteristic Q and Soret bands in the UV-visible spectrum. The red-shift observed in the absorption spectra of brominated porphyrins is a direct consequence of the narrowed HOMO-LUMO gap. scispace.com
Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Model Mono-brominated Porphyrin
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Porphyrin (unsubstituted) | -5.20 | -2.31 | 2.89 |
| 5-Bromoporphyrin | -5.35 | -2.55 | 2.80 |
Note: Data is based on theoretical calculations for 5-bromoporphyrin as a close structural analog to 10-bromoporphyrin, illustrating the general trend of halogen substitution.
Modulation of Ionization Potentials and Electron Affinities through Halogenation
Halogenation of the porphyrin macrocycle also influences its ionization potential (IP) and electron affinity (EA). The ionization potential, the energy required to remove an electron, and the electron affinity, the energy released upon adding an electron, are directly related to the HOMO and LUMO energy levels, respectively.
Theoretical calculations on iron(III) porphyrins have further demonstrated that conformational changes, such as ruffling, can also modulate the IP and EA. researchgate.net A ruffled conformation can lead to a lower energy requirement for oxidation compared to a planar structure. researchgate.net Given that bromination can induce such distortions, the interplay between electronic and structural effects is crucial in determining the final IP and EA values.
Table 2: Theoretical Ionization Potential and Electron Affinity for Bromine
| Property | Value |
| Ionization Energy (eV) | 11.81381 |
| Electron Affinity (eV) | 3.363588 |
Source: NIST Chemistry WebBook conicet.gov.ar
Photophysical Pathways and Excited State Dynamics
The presence of a bromine atom profoundly alters the de-excitation pathways of the photoexcited porphyrin, primarily by enhancing spin-orbit coupling.
Intersystem Crossing (ISC) Enhancement due to the Heavy Atom Effect
The most significant photophysical consequence of introducing a bromine atom is the enhancement of the intersystem crossing (ISC) rate. ISC is a non-radiative process where the molecule transitions from an excited singlet state (S1) to an excited triplet state (T1). This phenomenon is known as the "heavy atom effect". wu.ac.thresearchgate.net The heavy nucleus of the bromine atom increases the spin-orbit coupling, which mixes the singlet and triplet states, thereby facilitating the formally spin-forbidden S1 → T1 transition. researchgate.net
The rate of intersystem crossing (k_ISC_) is significantly increased in the presence of heavy atoms like bromine. nih.gov This leads to a higher quantum yield of triplet state formation (Φ_T_) and a corresponding decrease in the fluorescence quantum yield (Φ_F_). nih.gov For instance, the functionalization of 1,3-bis(N-carbazolyl)benzene (mCP) with five bromine atoms resulted in an increase of the k_ISC_ by a factor of 300. nih.gov This enhanced triplet population is a critical feature for applications such as photodynamic therapy and photocatalysis, where the triplet state is the key reactive species.
Analysis of Singlet and Triplet State Lifetimes and Energy Transfer Mechanisms
The enhanced intersystem crossing in bromoporphyrins directly impacts the lifetimes of the excited singlet and triplet states. The singlet state lifetime (τ_S_) is shortened due to the opening of an efficient non-radiative decay channel via ISC to the triplet manifold. Conversely, the triplet state, once populated, can have a relatively long lifetime (τ_T_), although this can be influenced by various factors including the presence of quenchers like molecular oxygen.
Energy transfer processes in porphyrin systems can occur through two primary mechanisms: Förster resonance energy transfer (FRET) and Dexter electron transfer. oxinst.comnih.gov FRET is a through-space dipole-dipole interaction, while the Dexter mechanism involves the exchange of electrons and requires orbital overlap between the donor and acceptor. In covalently linked porphyrin arrays, energy transfer can also occur through a through-bond mechanism. oxinst.com The presence of a bromine atom can influence these energy transfer processes by altering the energy levels of the singlet and triplet states and by modifying the porphyrin's conformation, which affects intermolecular distances and orientations.
Table 3: Representative Photophysical Data for Porphyrins
| Compound | Singlet Lifetime (τ_S) (ns) | Triplet Lifetime (τ_T_) (µs) | Fluorescence Quantum Yield (Φ_F_) | Triplet Quantum Yield (Φ_T_) |
| Tetraphenylporphyrin (TPP) | ~10 | ~1000 | ~0.11 | ~0.88 |
| Octaethylporphyrin (OEP) | ~16 | ~400 | ~0.15 | ~0.80 |
Mechanisms of Fluorescence Quenching and Non-Radiative Decay Processes
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. In the case of this compound, the primary mechanism of fluorescence quenching is the enhanced intersystem crossing due to the heavy atom effect. scispace.comnd.edu This provides a highly efficient non-radiative decay pathway from the excited singlet state to the triplet state, thus depopulating the state from which fluorescence occurs.
Other non-radiative decay processes include internal conversion (IC), which is the transition between electronic states of the same multiplicity (e.g., S1 → S0), and vibrational relaxation. nd.edu Fluorescence quenching can also occur through interactions with other molecules in the solution, a process known as collisional or dynamic quenching. scispace.com However, for bromoporphyrins, the intramolecular heavy-atom effect is the dominant fluorescence quenching mechanism. The efficiency of this quenching is directly related to the strength of the spin-orbit coupling induced by the bromine atom.
Conformational Distortions (e.g., Saddling) Induced by Bromination and Their Impact on Electronic Characteristics
The steric bulk of the bromine atom at the meso-position can induce significant conformational distortions in the porphyrin macrocycle. bhu.ac.innih.gov An ideally planar porphyrin possesses D4h symmetry. However, peripheral substitution can lead to non-planar conformations such as saddling, ruffling, doming, and waving.
In a saddled conformation, opposite pyrrole (B145914) rings are tilted upwards and downwards relative to the mean porphyrin plane. chemrxiv.org This type of distortion is often observed in dodecasubstituted porphyrins and porphyrin diacids. chemrxiv.org The introduction of bulky substituents at the meso-positions, such as bromine, can lead to steric strain that is relieved by the porphyrin ring adopting a non-planar conformation.
Investigation of Nonlinear Optical Properties of Brominated Porphyrins
The unique electronic structure of porphyrins, characterized by an extensive π-conjugated system, makes them promising candidates for applications in nonlinear optics (NLO). nih.gov The introduction of bromine atoms onto the porphyrin macrocycle can significantly modulate these properties. Bromine, being an electron-withdrawing group, can alter the electron density distribution within the porphyrin ring, which in turn influences the nonlinear absorption and refraction characteristics. rsc.org Furthermore, the "heavy atom effect" introduced by bromine can enhance intersystem crossing, which can also impact the excited-state nonlinear optical response. rsc.org
Research into the NLO properties of brominated porphyrins has revealed their potential for applications such as optical limiting, which is crucial for protecting sensitive optical instruments from high-intensity laser beams. nih.govnih.gov The primary focus of these investigations has been on third-order NLO phenomena, as the centrosymmetric nature of many porphyrin molecules means that second-order effects are typically negligible. nih.gov
Detailed Research Findings
Studies utilizing the Z-scan technique have been instrumental in characterizing the third-order NLO properties of brominated porphyrins. rsc.orgrsc.org This technique allows for the determination of both the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂).
In one study, a series of β-heptasubstituted porphyrins, including those with bromine substituents, were investigated using femtosecond pulses. rsc.org The findings indicated that these molecules exhibit reverse saturable absorption (RSA), a desirable characteristic for optical limiting. rsc.org The RSA behavior in these brominated porphyrins was attributed to three-photon absorption (3PA). rsc.org The magnitudes of the 3PA coefficient (γ) and the 3PA cross-section (σ₃) were found to be in the range of (2.7–3.4) × 10⁻²³ cm³ W⁻² and (5.5–7.0) × 10⁻⁷⁸ cm⁶ s², respectively. rsc.org The nonlinear refractive index (n₂) for these compounds was determined to be in the range of 2.8–5.9 × 10⁻¹⁶ cm² W⁻¹. rsc.org
The non-planarity of the porphyrin ring, which can be induced by bulky substituents like bromine, has been shown to alter the NLO properties. rsc.org This distortion from planarity affects the dipole moment of the molecule, which in turn can be correlated with the third-order NLO coefficients. rsc.org For instance, in the MTPP(NO₂)Br₆ series, an increase in the dipole moment was associated with an increase in the 3PA and σ₃ values. rsc.org
Another investigation focused on meso-substituted A₂B₂ porphyrins, where one of the B-substituents was a bromine atom (e.g., at the 10-position). nih.gov Using nanosecond pulses, the nonlinear absorption properties were examined. Most of these compounds demonstrated a decrease in transmission with increasing input fluence, which is indicative of positive nonlinear absorption or optical limiting behavior. nih.gov The study highlighted that the meso-substituent plays a significant role in the optical limiting efficiency. nih.gov
The third-order nonlinear optical susceptibility (χ⁽³⁾) is a crucial parameter that quantifies the NLO response of a material. For the β-nitro-hexa-substituted bromoporphyrins, the real part of the third-order nonlinear susceptibility was calculated to be in the range of 2.2–4.7 × 10⁻¹⁴ esu. rsc.org These significant NLO coefficients underscore the potential of brominated porphyrins in various photonic and optical applications. rsc.org
Data Tables
| Compound Series | Nonlinear Refractive Index (n₂) (cm² W⁻¹) | Three-Photon Absorption Coefficient (γ) (cm³ W⁻²) | Three-Photon Absorption Cross-Section (σ₃) (cm⁶ s²) | Third-Order NLO Susceptibility (χ⁽³⁾) (esu) |
|---|---|---|---|---|
| MTPP(NO₂)Br₆ | 2.8–5.9 × 10⁻¹⁶ | 2.7–3.4 × 10⁻²³ | 5.5–7.0 × 10⁻⁷⁸ | 2.2–4.7 × 10⁻¹⁴ |
| Compound | Three-Photon Absorption Coefficient (γ) (cm³ W⁻²) | Three-Photon Absorption Cross-Section (σ₃) (cm⁶ s²) |
|---|---|---|
| NiTPP(NO₂)Br₆ | 3.4 × 10⁻²³ | 7.0 × 10⁻⁷⁸ |
Reactivity and Transformational Chemistry of Bromoporphyrins
Mechanistic Studies of Nucleophilic Substitution Reactions on Brominated Porphyrin Cores
While palladium-catalyzed cross-coupling reactions are the predominant methods for functionalizing bromoporphyrins, nucleophilic substitution reactions on the porphyrin core have also been explored. Porphyrin macrocycles can react with strong nucleophiles, such as Grignard and organolithium reagents, preferentially at the meso-positions, leading to the formation of meso-functionalized porphyrins, phlorins, and porphodimethenes. nih.govtum.de Reactions at the beta-positions can result in the formation of chlorins. nih.gov The reaction of organometallic reagents with unsubstituted meso-positions of both free-base and metalloporphyrins yields intermediate phlorins and porphodimethenes, which can then be oxidized to the corresponding meso-substituted porphyrins. nih.govtum.de
Nucleophilic substitution of halogen substituents, including bromine, has been reported using nucleophiles such as cyanide, nitrite, and thiolate ions. nih.gov Mechanistic studies on the nucleophilic reaction of porphyrins with organolithium reagents have been conducted to understand the reaction pathways and regioselectivity. nih.govacs.org
Diversification of Porphyrin Structures via Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are exceptionally powerful tools for the diversification of porphyrin structures using bromoporphyrins as starting materials. nih.govacs.orgnih.govacs.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the positions where bromine is attached. acs.orgnih.gov Common palladium-catalyzed coupling techniques successfully applied to halogenated porphyrins include Suzuki-Miyaura, Sonogashira, Mizoroki-Heck, Migita-Kosugi-Stille, and Buchwald-Hartwig amination. acs.orgnih.govacs.org These methodologies enable the introduction of various aryl, ethynyl, and alkenyl functionalities, as well as the construction of dimeric and oligomeric porphyrin systems. nih.govacs.orgnih.govacs.org
The Suzuki-Miyaura reaction, coupling bromoporphyrins with arylboronic acids or esters, is a widely used method for synthesizing aryl-substituted porphyrins. nih.govnih.govresearchgate.netrsc.orgacs.orgresearchgate.net This reaction is efficient for constructing porphyrin arrays with diverse structures and properties. researchgate.net Meso-borylporphyrins, prepared by Pd-catalyzed borylation of meso-bromoporphyrin with pinacolborane, are valuable building blocks for synthesizing various meso-substituted porphyrins via subsequent Suzuki couplings. nih.govacs.orgaip.org Beta-bromoporphyrins also undergo Suzuki cross-coupling reactions with aryl boronic acids to yield beta-arylporphyrins in high yields. rsc.orgacs.org
The Sonogashira reaction is effective for introducing alkynyl groups onto the porphyrin core by coupling bromoporphyrins with terminal alkynes. nih.govacs.orglucp.netwhiterose.ac.ukresearchgate.netbeilstein-journals.org This reaction is widely utilized for preparing ethynyl-substituted porphyrins. nih.gov While copper is often used as a co-catalyst in Sonogashira couplings, copper-free protocols are also employed, and solvent choice can significantly impact the reaction yield. lucp.netwhiterose.ac.uk
The Mizoroki-Heck reaction allows for the alkenylation of porphyrins using bromoporphyrin precursors and alkenes. acs.orgnih.govacs.orgmdpi.combeilstein-journals.org This method is useful for synthesizing alkenylated porphyrin monomers and alkene-bridged porphyrin dimers. nih.govacs.org
The Migita-Kosugi-Stille reaction, involving the coupling of bromoporphyrins with organostannanes, is another effective strategy for introducing various groups, including alkenyl and alkynyl functionalities, at both meso and beta positions. acs.orgnih.govacs.orgmdpi.comcapes.gov.br This method has been used to synthesize meso-vinylporphyrins and meso-meso vinylene-bridged porphyrin dimers. nih.govacs.orgmdpi.com
Beyond carbon-carbon bond formation, palladium catalysis also facilitates the formation of carbon-heteroatom bonds. Bromoporphyrins serve as precursors for the synthesis of heteroatom-functionalized porphyrins through metal-catalyzed carbon-heteroatom cross-coupling reactions with nucleophiles such as amines, amides, alcohols, and thiols. nih.govacs.orggoogle.comnih.gov For instance, palladium-catalyzed amidation reactions of dibromoporphyrins with chiral amides have been used for the modular construction of chiral porphyrins. acs.orgcapes.gov.br Similarly, palladium-catalyzed C-O bond formation reactions between bromoporphyrin precursors and diols have been developed for the synthesis of diporphyrins. nih.gov
Here is a summary of common palladium-catalyzed coupling reactions applied to bromoporphyrins:
| Reaction Type | Coupling Partner | New Bond Formed | Porphyrin Position | Examples of Products |
| Suzuki-Miyaura | Organoboranes/boronic acids | C-C | meso, beta | Arylporphyrins, Porphyrin arrays, Borylporphyrins |
| Sonogashira | Terminal Alkynes | C-C | meso, beta | Alkynylporphyrins, Ethynylporphyrins |
| Mizoroki-Heck | Alkenes | C-C | meso, beta | Alkenylporphyrins, Alkene-bridged dimers |
| Migita-Kosugi-Stille | Organostannanes | C-C | meso, beta | Alkenylporphyrins, Alkynylporphyrins, Vinylene-bridged dimers |
| Buchwald-Hartwig | Amines | C-N | meso, beta | Aminoporphyrins |
| C-O Coupling | Alcohols/Diols | C-O | meso, beta | Alkoxyporphyrins, Diporphyrins |
| C-S Coupling | Thiols/Thiolates | C-S | meso, beta | Alkylsulfanylporphyrins |
Oxidative Coupling Reactions for π-Extension of the Porphyrin Chromophore
Oxidative coupling reactions are employed to extend the π-conjugation system of porphyrins, leading to modified electronic and optical properties. Precursors for π-extended porphyrins are often synthesized via methods such as Suzuki coupling of a meso-bromoporphyrin, followed by intramolecular oxidative aromatic coupling. capes.gov.bracs.orgresearchgate.netrsc.org High-valent metal reagents, such as DDQ/Sc(OTf)3 and Fe(III) salts, are commonly used oxidants in these reactions. capes.gov.bracs.orgresearchgate.netrsc.org
Intramolecular oxidative aromatic coupling of meso-substituted porphyrins bearing electron-rich aromatic substituents can lead to the formation of fused systems, extending the porphyrin's π-system. researchgate.net The outcome of the intramolecular oxidative coupling can be influenced by factors such as the nature of the second aromatic moiety, the cation in the porphyrin cavity, the oxidant used, and the type of remaining meso-substituent. capes.gov.brrsc.org This π-extension results in significant changes in the linear and non-linear optical properties, typically observed as strong bathochromic shifts in absorption maxima. capes.gov.brrsc.org
Development of Stereoselective Transformations Initiated from Bromoporphyrin Precursors
Bromoporphyrins serve as versatile synthons for the construction of chiral porphyrins, which are important in asymmetric catalysis. acs.orggoogle.comcapes.gov.br A modular approach for synthesizing chiral porphyrins involves using haloporphyrins, including bromoporphyrins, as precursors that react with chiral nucleophiles via metal-catalyzed carbon-heteroatom bond formation reactions. google.com Palladium-catalyzed amidation reactions of dibromoporphyrins with chiral amides have been successfully employed to create families of D2-symmetric chiral porphyrins with high yields. acs.orgcapes.gov.br The strategic placement of chiral units can influence both enantioselectivity and diastereoselectivity in catalytic reactions involving metal complexes of these chiral porphyrins. acs.org Palladium-catalyzed C-O bond formation reactions utilizing optically active diols and bromoporphyrin precursors also provide a route to chiral diporphyrins. nih.gov These methodologies highlight the utility of bromoporphyrins in developing stereoselective transformations for accessing chiral porphyrin systems.
Catalytic Applications of Bromoporphyrin Complexes
Metalated Bromoporphyrins as Oxidation Catalysts
Metal complexes of bromoporphyrins are particularly effective as catalysts for oxidation reactions, mimicking the activity of natural heme enzymes like cytochrome P-450. nih.govmdpi.com These catalysts are employed in the selective oxidation of various organic substrates, including alkenes and alkanes.
Efficiency and Selectivity in Alkene Epoxidation and Alkane Hydroxylation Catalysis
Metalated bromoporphyrins have demonstrated efficiency and selectivity in catalyzing alkene epoxidation and alkane hydroxylation. For instance, vanadyl β-tetrabromoporphyrin (VOTPPBr4) has been reported as an efficient and selective catalyst for the epoxidation of various alkenes using mild reaction conditions and minimal catalyst amounts. rsc.orgresearchgate.net This catalyst exhibited high conversion efficiency and significant Turnover Frequencies (TOF) ranging from 7600 to 9800 h⁻¹ in a short reaction time of 0.5 hours. rsc.orgresearchgate.net
Iron porphyrins, including those with bromo substituents, are known to be effective catalysts for the epoxidation of olefins with various oxidants such as iodosylbenzene (PhIO) and 2,6-dichloropyridine-N-oxide (2,6-Cl₂pyNO). nih.govmdpi.com Heterogenized iron porphyrin catalysts with bromo substituents have also shown activity in alkene epoxidation with hydrogen peroxide, demonstrating selectivity towards the epoxide product. iau.ir
In alkane hydroxylation, metalloporphyrins, including those with electron-withdrawing groups like halogens, function as efficient catalysts for the selective formation of alcohols from saturated C-H bonds. nih.govosti.gov Sterically hindered manganese and iron porphyrins, which can be synthesized from bromoporphyrin precursors, have shown shape selectivity in alkane hydroxylation, favoring hydroxylation at less hindered methyl groups. illinois.edu Studies have investigated the regioselectivity in the hydroxylation of different alkanes catalyzed by these complexes. illinois.edumdpi.com
Data on the catalytic performance of specific metalated bromoporphyrins in alkene epoxidation and alkane hydroxylation can be found in detailed research findings. For example, the vanadyl tetrabromoporphyrin (VOTPPBr4) showed high TOF values in alkene epoxidation. rsc.orgresearchgate.net
Mechanistic Investigations of Catalytic Cycles, Including Radical Pathways
Mechanistic studies of catalytic cycles involving metalloporphyrins, including those derived from bromoporphyrins, often involve high-valent metal-oxo intermediates responsible for oxygen atom transfer in oxidation reactions. nih.gov In some catalytic processes mediated by cobalt porphyrins, which can be synthesized using bromoporphyrins as synthons, stepwise radical pathways have been investigated. nih.govresearchgate.netnih.gov These mechanisms can involve the generation of radical intermediates, such as metalloradicals and organic radicals, which play a crucial role in bond formation, such as in C-H amination and cyclopropanation reactions. nih.govresearchgate.netnih.govresearchgate.net Spectroscopic techniques, such as EPR, have been used to observe these radical intermediates. nih.govresearchgate.net Computational studies also provide insights into the energy profiles and intermediates involved in these radical pathways. nih.govresearchgate.netnih.govmdpi.com
Role of Ligand Design, Steric Hindrance, and Electronic Effects in Catalyst Performance
The design of the porphyrin ligand, including the presence and position of substituents like bromine atoms, significantly influences the steric and electronic properties of the resulting metal complex, which in turn affects its catalytic performance. mdpi.comlibretexts.orgacs.org Bulky substituents, such as bromine atoms at the beta positions, can induce nonplanar structures in the porphyrin macrocycle, influencing the accessibility of the metal center to the substrate and thus affecting efficiency and selectivity. rsc.orgresearchgate.net Electron-withdrawing substituents like bromine can alter the electronic density on the metal center, impacting its redox properties and reactivity towards substrates and oxidants. mdpi.comuu.nl Steric hindrance around the metal center created by the ligand design can also contribute to shape selectivity in reactions like alkane hydroxylation. illinois.edu Rational ligand design, considering both steric and electronic effects, is crucial for optimizing catalyst activity, selectivity, and stability in various transformations. acs.orgrsc.orgchemrxiv.org
Asymmetric Catalysis with Chiral Bromoporphyrin Derivatives (e.g., Cyclopropanation)
Bromoporphyrins serve as valuable precursors for the synthesis of chiral porphyrins, which are then metalated to create catalysts for asymmetric transformations. acs.orgcapes.gov.br Cobalt(II) complexes of chiral porphyrins derived from bromoporphyrins have been shown to be active and highly enantioselective and diastereoselective catalysts for cyclopropanation reactions. acs.orgcapes.gov.brsustech.edu.cnnih.gov These reactions typically involve the transfer of a carbene moiety from a diazo compound to an alkene, forming a cyclopropane (B1198618) ring with controlled stereochemistry. mdpi.comnih.govresearchgate.net The chiral environment created by the porphyrin ligand is key to inducing asymmetry in the product. acs.orgcapes.gov.br Asymmetric epoxidation and hydroxylation using chiral metalloporphyrins have also been explored, demonstrating the potential of these complexes in a broader range of asymmetric oxidation reactions. nih.govmdpi.comresearchgate.net
Development and Evaluation of Heterogenized and Supported Bromoporphyrin Catalysts
To facilitate catalyst recovery and reusability, and potentially enhance stability, metalated bromoporphyrins and related metalloporphyrin catalysts have been heterogenized or supported on solid materials. mdpi.comiau.ircore.ac.ukillinois.edursc.orgrsc.orgrsc.org Various support materials have been utilized, including polymers, silica, diatomaceous earth, and metal-organic frameworks (MOMs). iau.ircore.ac.ukrsc.orgrsc.orgrsc.org Methods for heterogenization include covalent grafting, encapsulation, and electrostatic attachment. iau.ircore.ac.ukrsc.orgrsc.org Studies evaluate the catalytic activity, selectivity, and stability of these supported catalysts compared to their homogeneous counterparts in reactions such as alkene epoxidation and alkane oxidation. core.ac.ukrsc.org Heterogenization can sometimes lead to differences in catalytic behavior and selectivity compared to homogeneous systems. rsc.org
Studies on Catalyst Robustness, Turnover Frequencies, and Reusability
Research on metalated bromoporphyrin catalysts and related metalloporphyrins includes studies on their robustness, turnover frequencies (TOF), and reusability. rsc.orgmdpi.compolyu.edu.hkacs.org Catalyst robustness refers to the ability of the catalyst to maintain its activity under reaction conditions over extended periods or multiple cycles. polyu.edu.hk Turnover frequency (TOF) is a measure of the catalytic activity, representing the number of moles of substrate converted per mole of catalyst per unit time. acs.orgacs.org Turnover number (TON) indicates the total number of moles of substrate converted per mole of catalyst before deactivation. mdpi.com
Studies on heterogenized catalysts often specifically evaluate their reusability by performing multiple catalytic cycles with the same batch of catalyst after separation from the reaction mixture. iau.ircore.ac.ukrsc.orgrsc.org High TOF and TON values are desirable for practical catalytic applications. mdpi.comacs.orgacs.orgresearchgate.net Factors such as catalyst decomposition, leaching of the metal from the porphyrin ligand, or side reactions can affect catalyst robustness and reusability. core.ac.uk
Table 1: Examples of Catalytic Performance
| Catalyst Type | Reaction | Substrate | Oxidant/Carbene Source | Key Performance Metric (e.g., TOF, Yield, Selectivity) | Citation |
| Vanadyl β-Tetrabromoporphyrin | Alkene Epoxidation | Various Alkenes | Not specified | TOF: 7600–9800 h⁻¹ | rsc.orgresearchgate.net |
| Co(II)-Chiral Porphyrin | Alkene Cyclopropanation | Styrene | Diazo Reagent | High enantioselectivity and diastereoselectivity | acs.orgcapes.gov.br |
| Fe(Br8TPPS)-Ad-400 (Heterogenized) | Alkene Epoxidation | Various Alkenes | H₂O₂ | Selectivity: 20-100% epoxide | iau.ir |
| Fe(Br8TPPS)-Ad-400 (Heterogenized) | Alcohol Oxidation | Various Alcohols | H₂O₂ | Selectivity: 100% carbonyl | iau.ir |
| DE–APTES–FeTFPP (Heterogenized) | Cyclooctene Epoxidation | Cyclooctene | Not specified | Yield: 56%, Complete selectivity for epoxide | core.ac.uk |
| DE–APTES–FeTFPP (Heterogenized) | Cyclohexane Oxidation | Cyclohexane | Not specified | Yield: 4% (oxidized products), Ketone/Alcohol ~ 3:1 | core.ac.uk |
Supramolecular Chemistry and Advanced Materials Science Involving Bromoporphyrins
Bromoporphyrins as Defined Building Blocks for Rational Supramolecular Assembly
Bromoporphyrins are key precursors for constructing sophisticated supramolecular assemblies through various chemical strategies. The carbon-bromine bond provides a handle for palladium-catalyzed cross-coupling reactions, which are widely employed to link porphyrin units together or attach them to other molecular components. Techniques such as Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig couplings have been successfully applied to bromoporphyrins, allowing for the rational design and synthesis of diverse porphyrin-based supramolecular structures. americanelements.comwikipedia.orgaprilsci.comnih.govnih.govsigmaaldrich.comeasychem.org
For instance, palladium-catalyzed Buchwald-Hartwig amination reactions have been used to synthesize bisporphyrins linked by diamine bridges, demonstrating the utility of bromoporphyrins in creating complex porphyrin dimers with controlled conformations. americanelements.com Similarly, Suzuki coupling reactions involving meso-bromoporphyrins and borylated porphyrins are a popular method for synthesizing porphyrin arrays. aprilsci.comnih.gov These coupling strategies enable precise control over the connectivity and spatial arrangement of porphyrin subunits within larger assemblies.
Beyond covalent approaches, bromoporphyrins and their derivatives can participate in supramolecular assembly driven by non-covalent interactions, such as π-stacking and coordination chemistry. Metalloporphyrins derived from bromoporphyrins can be programmed for self-assembly within light-harvesting stacks through a combination of π-stacking and electrostatic interactions. citeab.comresearchgate.net The incorporation of functional groups via substitution of the bromine atom can introduce specific interaction sites, further directing the self-assembly process and leading to defined nanoscale architectures. nih.govnih.govfishersci.ca
Construction of Porphyrin Arrays and Polymers for Functional Materials Applications
Bromoporphyrins are instrumental in the construction of porphyrin arrays and polymers, which exhibit tailored electronic and optical properties for various functional materials applications. The ability to precisely link porphyrin units through methods facilitated by the bromine substituent allows for the creation of conjugated systems with extended π-electron delocalization. aprilsci.comnih.govaprilsci.com
Palladium-catalyzed cross-coupling reactions are particularly effective for creating carbon-carbon and carbon-nitrogen bonds between porphyrin substrates, leading to covalently linked porphyrin arrays. aprilsci.comnih.gov These arrays can range from simple dimers and trimers to more complex oligomers and polymers with controlled lengths and architectures. aprilsci.comwikipedia.org
Porphyrin arrays synthesized using bromoporphyrin building blocks have been explored for applications including:
Sensors: The electronic and optical properties of porphyrin arrays are sensitive to their environment and the binding of analytes. aprilsci.comnih.gov
Artificial Photosynthetic Antenna: Mimicking natural light-harvesting systems, these arrays can efficiently capture light energy and transfer it to a reaction center. aprilsci.comnih.govnih.gov
Nonlinear Optical (NLO) Materials: Conjugated porphyrin arrays can exhibit enhanced nonlinear optical properties, making them suitable for applications in photonics. aprilsci.comnih.govaprilsci.com
Light-Harvesting and Energy Transfer Systems Incorporating Bromoporphyrin Subunits
Bromoporphyrins play a role in the development of artificial light-harvesting and energy transfer systems. By incorporating bromoporphyrin subunits into designed molecular architectures, researchers can create systems that mimic the efficient energy capture and transfer processes found in natural photosynthesis. wikipedia.orgnih.govontosight.aichemimpex.comaprilsci.com
Porphyrin arrays, often synthesized using bromoporphyrins as starting materials, serve as effective models for studying excitation energy transfer (EET). wikipedia.orgnih.gov The electronic coupling between porphyrin subunits in these arrays, influenced by their connectivity and spatial arrangement, dictates the efficiency and speed of energy transfer. aprilsci.comnih.govwikipedia.org
Studies on porphyrin dyads and arrays have demonstrated efficient energy transfer from donor porphyrin subunits to acceptor units upon excitation. wikipedia.org The strategic placement of brominated porphyrins within these constructs allows for subsequent functionalization with different chromophores or reaction centers, enabling directed energy flow. The fluorescence properties of self-assembled porphyrin species, derived in part from bromoporphyrin precursors, can provide insights into the energy transfer dynamics within these systems. citeab.comresearchgate.net
Development of Porphyrin-Based Photonic and Optoelectronic Devices
Porphyrin-based materials, often synthesized using functionalized porphyrins derived from bromoporphyrins, are being investigated for their potential in photonic and optoelectronic devices. Their strong absorption bands in the visible spectrum (Soret and Q bands) and tunable electronic properties make them attractive for applications such as photovoltaic devices, sensors, and molecular electronics. aprilsci.comnih.govaprilsci.comnih.govCurrent time information in Pasuruan, ID.nih.govnih.govporphychem.comnih.govfrontierspecialtychemicals.com
While the final active material in a device may not always be a bromoporphyrin itself, brominated porphyrins serve as crucial intermediates in the synthesis of porphyrins with specific substituents and architectures required for device performance. For example, the synthesis of porphyrin arrays used in photovoltaic devices or nonlinear optical materials often utilizes bromoporphyrin building blocks in cross-coupling reactions. aprilsci.comnih.govaprilsci.com
The ability to modify the porphyrin structure through reactions at the bromine-substituted positions allows for the introduction of functionalities that enhance charge separation, improve conductivity, or facilitate integration into device architectures. This highlights the importance of bromoporphyrins as synthetic handles in the development of advanced photonic and optoelectronic materials.
Interactions with Nanomaterials (e.g., Graphene) and Formation of Hybrid Systems
Bromoporphyrins and their derivatives can interact with nanomaterials like graphene and graphene oxide to form hybrid systems with emergent properties. These hybrid materials combine the unique electronic and optical characteristics of porphyrins with the exceptional properties of nanomaterials, leading to potential applications in areas such as molecular electronics, solar cells, and sensors. sigmaaldrich.comcenmed.comnih.gov
Porphyrins can interact with graphene through non-covalent interactions, such as π-π stacking, or through covalent linkages. sigmaaldrich.comnih.gov While direct covalent functionalization of graphene with bromoporphyrins might involve specific reaction conditions, brominated porphyrins can be functionalized with groups that promote strong interactions with nanomaterial surfaces.
Hybrid systems of porphyrins and graphene oxide, for instance, have been explored for applications like the detection and stabilization of DNA G-quadruplexes. nih.gov The interaction between the porphyrin and graphene oxide can lead to altered spectroscopic properties, such as red-shifted absorption bands and fluorescence quenching, indicative of electronic interactions and energy transfer within the hybrid system. nih.gov The ability to incorporate porphyrin structures, accessible through bromoporphyrin chemistry, into these hybrid nanomaterial systems opens avenues for developing novel functional materials with synergistic properties.
Data Table: Representative Examples of Bromoporphyrin Transformations in Materials Science
| Bromoporphyrin Precursor | Coupling Reaction | Coupling Partner | Resulting Structure Type | Potential Application Area(s) | Key Finding/Observation |
| meso-Bromoporphyrin | Suzuki Coupling | Borylated Porphyrin | Porphyrin Arrays | Light Harvesting, NLO Materials, Sensors | Efficient synthesis of conjugated porphyrin arrays. aprilsci.com |
| meso-Bromoporphyrin | Buchwald-Hartwig | Diamine | Bisporphyrins | Supramolecular Assembly, Functional Materials | Synthesis of porphyrin dimers with controlled conformation. americanelements.com |
| meso-Bromoporphyrin | Stille Coupling | Organostannanes (e.g., vinyltin, cyclobutenyltin) | Vinylporphyrins, Porphyrin-Quinone Dyads/Triads | Energy Transfer, Photovoltaics | Formation of covalently linked systems for studying photoinduced processes. easychem.org |
| meso-Bromoporphyrin | Pd-catalyzed | Diphenylphosphine or its oxide | Porphyrinylphosphine Oxides | Supramolecular Chemistry (Ligands) | Synthesis of ligands for coordination-driven assembly. nih.gov |
| meso-Bromoporphyrin | Direct Amination | Primary Amines | Aminoporphyrins | Supramolecular Assembly, Light Harvesting Stacks | Facile synthesis of substituted porphyrins for self-assembly. citeab.comresearchgate.netnih.gov |
| 5,15-dibromo-10,20-diphenylporphyrin | Stille Coupling | 3-isopropoxy-2-tri-n-butylstannylcyclobutene-1,2-dione | Bis(cyclobutenyl-1,2-dione)porphyrins | Porphyrin-Quinone Architectures, Energy Transfer, Photovoltaics | Efficient synthesis of precursors for porphyrin-quinone systems. easychem.org |
| beta-Bromo-heptaalkylporphyrin | Pd-catalyzed | - | beta-beta Linked Dimer | Functional Materials | Synthesis of directly linked beta-beta porphyrin dimers. aprilsci.com |
Theoretical and Computational Investigations of Bromoporphyrins
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies
DFT and TD-DFT are widely applied to investigate the electronic and optical properties of porphyrin systems, including bromoporphyrins. These methods enable the calculation of ground-state properties, excited states, and transition energies.
Prediction and Validation of Electronic Structure and Orbital Energies
DFT calculations are frequently employed to determine the electronic structure of bromoporphyrins, including the energies and localization of molecular orbitals, particularly the frontier molecular orbitals (HOMO and LUMO). Studies on 5-bromoporphyrins have utilized the DFT B3LYP method with the 6-31G(d) basis set to investigate their electronic structure and the influence of β-substituents on frontier molecular orbital localization and energy. isuct.ruresearchgate.netisuct.ru The analysis of frontier orbital energies and localization can be used to evaluate the relative reactivity of bromoporphyrins in reactions like nucleophilic substitution. isuct.ruresearchgate.netisuct.ru For instance, the energy of the LUMO is considered a key factor for predicting reactivity in nucleophilic reactions under orbital control. isuct.ru An increase in the energy of the unoccupied orbital generally corresponds to a decrease in the reactivity of the substrate. isuct.ru DFT calculations have shown that the introduction of β-substituents with different electronic properties leads to polarization and redistribution of orbitals. isuct.ru
Computational studies have also focused on validating the chosen theoretical approaches by comparing calculated geometric parameters, such as bond angles and lengths, with experimental measurements like X-ray crystallography. nih.gov This validation step is crucial for confirming the adequacy of the selected computational methodology for accurately describing the molecular structure. nih.gov
Ab Initio and Semiempirical Methods for Electronic Properties and Reactivity Prediction
Beyond DFT, ab initio and semiempirical methods are also utilized in the theoretical study of porphyrins, including brominated derivatives. Ab initio methods, based on first principles without empirical parameters, can provide a rigorous description of electronic structure and properties. researchgate.netnih.gov Semiempirical methods, which incorporate empirical data to simplify calculations, offer a computationally less demanding approach that can be useful for larger systems or initial geometry optimizations. isuct.ruisuct.ru
Semiempirical methods like PM6 have been used for initial structure minimization before performing higher-level DFT calculations. isuct.ruisuct.ru Ab initio electron propagator methods have been applied to study ionization energies of porphyrins, providing insights into their electronic structure and the effects of substituents. nih.gov While the provided search results specifically mention ab initio and semiempirical methods in the context of porphyrins generally and in conjunction with DFT for bromoporphyrins, detailed applications solely using ab initio or semiempirical methods for predicting reactivity or electronic properties of bromoporphyrins were less prominent in the immediate results. However, these methods form part of the broader computational toolkit available for studying such molecules.
Molecular Dynamics and Conformational Analysis of Brominated Porphyrins
Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time by solving equations of motion. ebsco.comwikipedia.org MD simulations can provide insights into the dynamic behavior and conformational flexibility of molecules. Conformational analysis of brominated porphyrins is important because the introduction of bulky bromine atoms can induce distortions in the porphyrin macrocycle from planarity. beilstein-journals.orgrsc.org
DFT calculations have been used to determine the structures and assess the conformational distortions of halogenated porphyrins, including brominated ones. beilstein-journals.org These studies have shown that meso-halogenation can induce conformational distortion, and the extent of distortion can depend on the size of the halogen and the presence of other substituents. beilstein-journals.org For example, β-tetrabromoporphyrins have been shown crystallographically and computationally to adopt a distorted saddle conformation due to the bulkier bromine groups. rsc.org The degree of distortion can be quantified by parameters such as the displacement of atoms from the mean plane of the porphyrin ring. rsc.org While direct MD simulations specifically on 10-bromoporphyrin were not extensively detailed in the search results, MD is a relevant technique for exploring the dynamic aspects of the conformational landscape of brominated porphyrins, building upon the static insights gained from DFT-based conformational analysis. worldscientific.comresearchgate.netnih.gov
Theoretical Insights into Reaction Mechanisms and Pathways
Computational methods, particularly DFT, are valuable for investigating the mechanisms and pathways of reactions involving bromoporphyrins. By calculating the energies of reactants, transition states, and products, computational studies can elucidate the feasibility and selectivity of different reaction routes.
Studies have used DFT to analyze the reactivity of bromoporphyrins, such as in nucleophilic substitution reactions. isuct.ruisuct.ru These calculations can help understand the influence of substituents on the reaction center's electrophilicity and predict the relative reactivity of different bromoporphyrin substrates. isuct.ruisuct.ru The analysis of frontier molecular orbitals and charge distribution at the reaction center are key aspects of these theoretical investigations into reactivity. isuct.ruisuct.ru While specific reaction mechanisms for this compound were not detailed, computational studies on related bromoporphyrin reactions, such as palladium-catalyzed couplings or nucleophilic substitutions, provide a framework for understanding how theoretical methods can be applied to determine reaction pathways and transition states. mdpi.comacs.orgmdpi.comnih.gov
Computational Assessment of Aromaticity (e.g., NICS, AICD)
Porphyrins are known for their aromatic character, which plays a significant role in their stability and electronic properties. Computational methods can be used to quantify the degree of aromaticity in porphyrins and assess how halogenation, such as bromination, affects this property.
Methods like Nucleus-Independent Chemical Shift (NICS) and Anisotropy of the Induced Current Density (AICD) are computational tools used to evaluate aromaticity. beilstein-journals.org NICS values, calculated at the center of the porphyrin ring or in the surrounding space, provide a measure of the magnetic shielding or deshielding associated with the ring current, a hallmark of aromaticity. AICD visually represents the current density induced by an external magnetic field. While the search results mention computational assessment of aromaticity for heterocycle-fused porphyrins using DFT calculations rsc.org, and the impact of meso-halogenation on porphyrin structure beilstein-journals.org, specific details on NICS or AICD calculations applied directly to this compound were not explicitly found. However, these methods are standard for assessing aromaticity in porphyrin systems and would be applicable to investigate the effect of bromine substitution on the aromatic character of the porphyrin macrocycle.
Future Research Directions and Emerging Paradigms for 10 Bromoporphyrin Chemistry
Exploration of Novel and Highly Selective Halogenation Strategies
While established methods exist for porphyrin halogenation, including the use of reagents like N-bromosuccinimide (NBS) or bromine, achieving high regioselectivity, particularly at specific meso positions like the 10-position, remains an area for advancement nih.gov. Polybromination can lead to mixtures of regioisomers when multiple unsubstituted positions are available nih.gov. Future research will likely focus on developing more precise and efficient halogenation techniques. This could involve exploring new catalytic systems, reaction conditions, or protecting group strategies to direct bromination specifically to the 10-position with high yields and minimal side products. The synthesis of selectively brominated tetraarylporphyrin derivatives has been reported, highlighting the ongoing efforts in this area researchgate.net. Metal-mediated self-condensation of brominated dipyrromethanes has also shown promise for the rational synthesis of β-bromoporphyrins, and similar approaches could be explored for meso-bromination control acs.org.
Development of New Functionalization Pathways for Diverse Applications
The bromine atom in 10-bromoporphyrin serves as a versatile handle for further chemical transformations, primarily through metal-catalyzed cross-coupling reactions. Palladium-catalyzed couplings, such as Suzuki-Miyaura, Sonogashira, Mizoroki-Heck, Migita-Kosugi-Stille, and Buchwald-Hartwig amination, have been widely applied to halogenated porphyrins, including bromoporphyrins, to introduce a variety of substituents and functionalities nih.govacs.orgacs.org.
Future research will aim to expand the scope of these functionalization reactions and develop novel methodologies. This includes exploring coupling reactions with a wider range of nucleophiles and electrophiles to create porphyrin derivatives with tailored electronic, photophysical, and chemical properties. For instance, the development of metal-catalyzed carbon-heteroatom cross-coupling reactions with soft, non-organometallic nucleophiles using bromoporphyrins as precursors has opened avenues for synthesizing heteroatom-functionalized porphyrins google.comacs.org. The use of N-tosylhydrazones in palladium-catalyzed cross-coupling with β-bromoporphyrins to access β-vinylporphyrin derivatives suggests similar strategies could be applied to meso-bromoporphyrins beilstein-journals.org.
Furthermore, exploring direct C-H functionalization strategies catalyzed by transition metals could offer more efficient routes to functionalized porphyrins, potentially bypassing the need for pre-halogenation steps, although brominated porphyrins themselves are key intermediates in many such approaches acs.orgmdpi.com.
Advanced Applications in Catalysis for Sustainable Chemical Transformations
Metalloporphyrins are known to catalyze a diverse array of chemical transformations, including atom/group transfer reactions like epoxidation, hydroxylation, aziridination, amination, and cyclopropanation google.comacs.org. The incorporation of a bromine atom at the 10-position can influence the electronic and steric environment of the porphyrin core, potentially leading to improved catalytic activity, selectivity, and stability.
Future research will focus on utilizing this compound and its metallated derivatives as catalysts for a range of sustainable chemical transformations. This includes designing catalysts for challenging reactions under milder conditions, exploring new reaction pathways, and improving catalyst turnover numbers and recyclability. Studies on vanadyl β-tetrabromoporphyrin have shown promising catalytic activity and selectivity in olefin epoxidation, suggesting the potential of brominated porphyrins in oxidation catalysis researchgate.netrsc.org. The development of chiral porphyrins from bromoporphyrin synthons for asymmetric catalysis is another significant area of research google.comacs.org.
The use of porphyrin-based organic networks and supramolecular assemblies in catalysis is also an emerging area where this compound could play a role, providing a building block for creating structured catalytic systems mdpi.comresearchgate.net.
Integration into Next-Generation Supramolecular Architectures and Soft Materials
Porphyrins are excellent building blocks for constructing supramolecular architectures and functional soft materials due to their distinctive π-conjugated system and ability to engage in various non-covalent interactions nih.govmdpi.com. The bromine atom at the 10-position can influence the self-assembly behavior of porphyrins through halogen bonding and other intermolecular forces, offering a handle for controlling the structure and properties of the resulting materials nih.gov.
Future research will explore the rational design and synthesis of novel supramolecular assemblies and soft materials incorporating this compound. This could include the formation of ordered arrays, nanoparticles, and responsive materials with applications in areas such as sensing, drug delivery, and artificial light harvesting researchgate.netnih.govmdpi.com. The use of halogens as a binding motif in crystal engineering of supramolecular porphyrin assemblies is an area of strong interest nih.gov.
The integration of this compound into donor-acceptor systems within supramolecular structures could lead to efficient charge separation and transfer, relevant for photocatalytic and organic electronic applications mdpi.com.
Synergistic Experimental and Theoretical Approaches for Predictive Design
Advancing the chemistry of this compound will heavily rely on the synergistic application of experimental and theoretical methods. Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and properties of this compound and its derivatives worldscientific.comisuct.ru.
Future research will increasingly utilize theoretical calculations to predict the outcomes of halogenation and functionalization reactions, understand the mechanisms of catalysis, and guide the design of supramolecular assemblies with desired properties. DFT studies have been used to evaluate the reactivity of bromoporphyrins towards nucleophilic substitution and to understand the structural and electronic effects of halogenation nih.govisuct.ru.
Combining theoretical predictions with experimental validation will accelerate the discovery and development of new this compound-based compounds and materials for a wide range of applications.
Q & A
What are the established synthetic protocols for preparing 10-Bromoporphyrin, and how do reaction conditions influence yield and purity?
Basic Research Focus
The synthesis of this compound typically involves bromination of a porphyrin precursor (e.g., tetraphenylporphyrin) using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Key variables include solvent choice (e.g., dichloromethane vs. chloroform), temperature (0–25°C), and stoichiometric ratios of brominating agents. For example, excess NBS may lead to over-bromination, while insufficient amounts result in incomplete substitution .
Methodological Guidance :
- Optimize reaction time (monitor via TLC or UV-Vis spectroscopy to track bromination progress).
- Purify via column chromatography using silica gel and a gradient eluent system (e.g., hexane/ethyl acetate).
- Confirm regioselectivity using -NMR to verify bromination at the 10-position .
What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Basic Research Focus
Core characterization methods include:
- UV-Vis Spectroscopy : Detect Soret and Q-bands to confirm porphyrin integrity; bromination shifts the Soret band by ~5–10 nm .
- NMR : - and -NMR identify substituent positions and symmetry changes.
- X-ray Crystallography : Resolve bromine’s steric effects on macrocycle planarity (e.g., bond angles and dihedral angles) .
Methodological Pitfalls : Avoid overreliance on single techniques; combine NMR with mass spectrometry (HRMS) to confirm molecular weight and purity .
How does this compound’s photostability compare to non-halogenated analogs in photocatalytic applications?
Advanced Research Focus
Bromination enhances intersystem crossing, improving triplet-state lifetime for applications in photodynamic therapy (PDT) or light-driven catalysis. However, bromine’s heavy-atom effect may also increase susceptibility to photodegradation.
Experimental Design :
- Compare degradation kinetics under standardized light sources (e.g., LED arrays at 420 nm) using UV-Vis monitoring.
- Use electron paramagnetic resonance (EPR) to quantify radical formation under irradiation .
Data Interpretation : Correlate photostability with substituent electronic effects (Hammett parameters) and crystallographic data on halogen-induced strain .
How can researchers resolve contradictions in reported catalytic efficiencies of this compound in CO2_22 reduction studies?
Advanced Research Focus
Discrepancies in turnover numbers (TONs) often arise from variations in:
- Electrolyte composition (e.g., aqueous vs. non-aqueous media).
- Catalyst loading and immobilization methods (e.g., drop-casting vs. covalent attachment to electrodes).
Methodological Recommendations : - Standardize testing protocols (e.g., IUPAC guidelines for electrocatalytic CO reduction).
- Perform controlled poisoning experiments to identify interference from bromide leaching .
Case Study : A 2023 study attributed higher TONs in acetonitrile-based electrolytes to reduced proton-coupled electron transfer (PCET) competition compared to aqueous systems .
What strategies ensure reproducibility in supramolecular assemblies using this compound as a building block?
Advanced Research Focus
Reproducibility challenges stem from solvent polarity, concentration-dependent aggregation, and competing non-covalent interactions (e.g., π-π stacking vs. halogen bonding).
Best Practices :
- Use dynamic light scattering (DLS) to monitor aggregation kinetics.
- Employ isothermal titration calorimetry (ITC) to quantify binding constants with complementary hosts (e.g., crown ethers).
- Document solvent pre-treatment (e.g., degassing to prevent oxidative dimerization) .
How should researchers address ethical and technical challenges in sharing spectral data for this compound derivatives?
Advanced Research Focus
Balancing open science principles with intellectual property concerns requires:
- Data Anonymization : Share raw NMR/Fourier-transform data without proprietary processing parameters.
- Metadata Standards : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) guidelines, specifying instrumentation details and calibration protocols .
Ethical Considerations : Obtain consent for data reuse in collaborative studies and cite original datasets via persistent identifiers (DOIs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
